Obinepitide: A Technical Guide to its Discovery and Synthesis
Obinepitide: A Technical Guide to its Discovery and Synthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Obinepitide (also known as TM30338) is a synthetic peptide analog developed as a dual agonist for the Neuropeptide Y (NPY) Y2 and Y4 receptors. This document provides a comprehensive technical overview of the discovery rationale, synthesis process, and pharmacological characterization of Obinepitide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of peptide-based therapeutics for metabolic diseases such as obesity. This guide details the scientific reasoning behind targeting the Y2 and Y4 receptors, outlines the chemical synthesis of the peptide, and presents available quantitative data on its biological activity. Experimental protocols for key assays are described, and signaling pathways are visualized to provide a clear and thorough understanding of Obinepitide's development.
Discovery and Rationale
The discovery of Obinepitide was driven by the need for effective pharmacotherapies for obesity. The scientific rationale is centered on the synergistic effects of activating two distinct NPY receptor subtypes involved in appetite regulation: the Y2 receptor and the Y4 receptor.
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The Role of Y2 and Y4 Receptors in Satiety: The NPY system is a critical regulator of energy homeostasis. Peptide YY (PYY) and Pancreatic Polypeptide (PP) are endogenous ligands that, upon binding to their respective receptors, signal satiety and reduce food intake. The Y2 receptor is a primary target for PYY(3-36), a truncated form of PYY released postprandially, which has been shown to suppress appetite. The Y4 receptor is the primary receptor for PP, another gut hormone released after meals that also induces a feeling of fullness.
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The Dual Agonist Approach: Obinepitide was designed as a close analogue of two natural hormones, incorporating the mechanisms of action of both into a single molecule.[1] By simultaneously targeting both the Y2 and Y4 receptors, Obinepitide aims to mimic the natural satiety signals more effectively than a single-receptor agonist, potentially leading to a more robust and sustained reduction in food intake and body weight.[2] Preclinical studies in diet-induced obese animals have suggested the superiority of a dual-active compound like Obinepitide in long-term body weight reduction compared to a natural hormone like PYY(3-36), which only targets the Y2 receptor.
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Obinepitide as [Gln34]hPP: Obinepitide is a 36-amino acid peptide with the sequence of human pancreatic polypeptide (hPP) where the Arginine at position 34 is substituted with Glutamine ([Gln34]hPP). This modification is key to its dual-agonist activity.
Synthesis of Obinepitide
As a peptide-based therapeutic, Obinepitide is synthesized using chemical methods, most commonly Solid-Phase Peptide Synthesis (SPPS).
General Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
The fundamental steps of an SPPS cycle are:
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Resin Loading: The C-terminal amino acid of the desired peptide is attached to a solid support resin.
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Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) of the attached amino acid is removed to allow for the next amino acid to be coupled.
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Coupling: The next N-terminally protected amino acid is activated and then coupled to the deprotected N-terminus of the growing peptide chain.
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Washing: The resin is washed to remove excess reagents and byproducts.
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Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.
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Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
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Purification and Analysis: The crude peptide is purified, typically using High-Performance Liquid Chromatography (HPLC), and its identity and purity are confirmed by methods such as Mass Spectrometry (MS) and analytical HPLC.
Post-synthesis Modification
To improve the pharmacokinetic profile and in vivo stability of Obinepitide, post-synthesis modifications such as PEGylation (attachment of polyethylene (B3416737) glycol) and lipidation (attachment of a fatty acid) have been explored. These modifications can increase the peptide's half-life in circulation.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for Obinepitide (TM30338) and a related Y4 receptor agonist, TM30339.
| Compound | Target(s) | Assay Type | Parameter | Value (nM) |
| TM30338 (Obinepitide) | Y2/Y4 | Functional Assay | EC50 | 36.0 |
| TM30339 | Y4 | Functional Assay | EC50 | 4.8 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the characterization of Obinepitide.
Solid-Phase Peptide Synthesis (SPPS) of Obinepitide
This protocol is a generalized representation based on standard SPPS techniques.
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Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide) is swollen in an appropriate solvent like dimethylformamide (DMF).
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Amino Acid Coupling:
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The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.
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The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
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The activated amino acid is added to the resin and allowed to react to form a peptide bond.
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The resin is washed thoroughly with DMF.
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Chain Elongation: The coupling cycle is repeated for each amino acid in the Obinepitide sequence.
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Cleavage and Deprotection: The fully assembled peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol).
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Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by preparative reverse-phase HPLC.
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Analysis: The purified peptide's identity is confirmed by mass spectrometry, and its purity is assessed by analytical HPLC.
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki or IC50) of Obinepitide for the Y2 and Y4 receptors.
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Cell Culture: A cell line stably expressing the human Y2 or Y4 receptor is cultured to a suitable density.
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Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.
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Competitive Binding:
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A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., ¹²⁵I-PYY for Y2, ¹²⁵I-PP for Y4) is incubated with the cell membranes.
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Increasing concentrations of unlabeled Obinepitide are added to compete with the radiolabeled ligand for binding to the receptor.
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Incubation and Separation: The mixture is incubated to reach equilibrium. The bound and free radioligands are then separated by rapid filtration through a glass fiber filter.
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Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a gamma counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Obinepitide, which is the concentration that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value.
In Vitro Functional Assay (e.g., cAMP Measurement)
This protocol outlines a method to assess the functional activity (EC50) of Obinepitide at the Y2 and Y4 receptors, which are typically Gi-coupled receptors that inhibit adenylyl cyclase.
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Cell Culture: A cell line expressing the Y2 or Y4 receptor is cultured in appropriate media.
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Cell Stimulation: The cells are treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.
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Agonist Treatment: Increasing concentrations of Obinepitide are added to the cells.
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Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA, HTRF).
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Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the concentration of Obinepitide, and the EC50 value is determined using non-linear regression.
Visualizations
Signaling Pathways
